5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
CAS No.:
Cat. No.: VC16289405
Molecular Formula: C16H15ClN4S
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN4S |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C16H15ClN4S/c1-11-2-4-12(5-3-11)10-22-16-20-19-15(21(16)18)13-6-8-14(17)9-7-13/h2-9H,10,18H2,1H3 |
| Standard InChI Key | QQIIJAFTJHSWRK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Introduction
5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound belonging to the class of phenyl-1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with both a chlorophenyl and a methylphenyl group. The molecular formula of this compound is C16H15ClN4S, and it has a molecular weight of approximately 269.77 g/mol .
Synthesis Methods
The synthesis of 5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves several steps that require careful control of reaction conditions to optimize yield and purity. These methods often include the formation of the triazole ring and subsequent functionalization with chlorophenyl and methylphenyl groups.
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Triazole Ring Formation: This step involves the use of strong acids or bases and specific reagents to form the triazole core.
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Functionalization: The chlorophenyl and methylphenyl groups are attached to the triazole ring through various chemical reactions.
Biological Activities and Applications
5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has shown potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, which are being studied for potential therapeutic applications.
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Antimicrobial Activity | Inhibits microbial growth. | Treatment of infections. |
| Anticancer Activity | Inhibits cancer cell proliferation. | Cancer therapy. |
| Anti-inflammatory Activity | Reduces inflammation. | Treatment of inflammatory diseases. |
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazole | Lacks the methylphenyl group. | Primarily studied for antifungal activity. |
| 5-(4-Chlorophenyl)-4-methyltriazole | Contains a methyl group on the triazole ring. | Explored for different biological activities. |
| 3-(2-Chlorophenyl)-5-(methylthio)-1,2,4-triazole | Variation in chlorophenyl substitution. | Potential differences in bioactivity. |
These compounds highlight the diversity within the triazole class and underscore the uniqueness of 5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine in terms of its specific substituents and potential applications.
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